[2-amino-1-(4-tert-butylphenyl)ethyl]dimethylamine
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Overview
Description
[2-amino-1-(4-tert-butylphenyl)ethyl]dimethylamine is an organic compound that features both primary and tertiary amine groups It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethyl chain bearing dimethylamine and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-amino-1-(4-tert-butylphenyl)ethyl]dimethylamine typically involves multi-step organic reactions. One common method includes the alkylation of 4-tert-butylphenylacetonitrile followed by reduction and amination steps. The reaction conditions often involve the use of strong bases, reducing agents like lithium aluminum hydride, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-amino-1-(4-tert-butylphenyl)ethyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
[2-amino-1-(4-tert-butylphenyl)ethyl]dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of [2-amino-1-(4-tert-butylphenyl)ethyl]dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway. The presence of both primary and tertiary amine groups allows it to form hydrogen bonds and ionic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylaniline: Similar in structure but lacks the ethyl chain and dimethylamine groups.
4-tert-Butylphenethylamine: Similar but lacks the dimethylamine group.
N,N-Dimethyl-4-tert-butylphenethylamine: Similar but lacks the primary amine group.
Uniqueness
[2-amino-1-(4-tert-butylphenyl)ethyl]dimethylamine is unique due to the presence of both primary and tertiary amine groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structural features enable it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-14(2,3)12-8-6-11(7-9-12)13(10-15)16(4)5/h6-9,13H,10,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIBMZQSKDDKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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